molecular formula C18H23N3O4 B2562358 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide CAS No. 899954-97-3

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B2562358
CAS No.: 899954-97-3
M. Wt: 345.399
InChI Key: MUASDAJEWMJCBC-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide (hereafter referred to as the target compound) is a synthetic organic molecule featuring a dimethylamino-furan-ethyl backbone conjugated to an ethanediamide group and a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-4-24-14-9-7-13(8-10-14)20-18(23)17(22)19-12-15(21(2)3)16-6-5-11-25-16/h5-11,15H,4,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUASDAJEWMJCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and dimethylamino group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino and Aromatic Groups

Compound 1 : N-[2-(Diethylamino)ethyl]-N′-{2-(2-furyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}ethanediamide ()
  • Key Differences: Amino Group: Diethylamino vs. dimethylamino in the target compound. Aromatic Substituent: A piperazinyl-methoxyphenyl group replaces the 4-ethoxyphenyl group.
  • The piperazinyl moiety introduces hydrogen-bonding capabilities, which may enhance receptor binding affinity in neurological or anticancer contexts.
Compound 2 : Amonafide Derivatives ()
  • Key Differences: Core Structure: Naphthalimide vs. ethanediamide-furan in the target compound. Substituents: 5- or 6-position dimethylaminoalkyl chains vs. ethoxyphenyl-ethanediamide.
  • Activity Data :
    • Amonafide analogs (e.g., 3a , 3b , 4b ) exhibit IC50 values of 0.64–0.71 μM against HeLa and P388D1 cells, outperforming amonafide (IC50 = 6.02 μM for HeLa) .
    • The absence of primary amines in these derivatives reduces side effects compared to amonafide.
Ranitidine-Related Compounds ()
  • Examples: Ranitidine Diamine Hemifumarate: Features a furan-dimethylamino core with a thioethylamine side chain . N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphinyl]ethyl}-2-nitroacetamide: Includes a nitroacetamide group absent in the target compound .
  • Implications :
    • Ranitidine analogs target histamine H2 receptors (gastric acid suppression), whereas the target compound’s ethoxyphenyl-ethanediamide group suggests divergent bioactivity, possibly as a DNA intercalator or kinase inhibitor.

Functional Group Impact on Bioactivity

Amino Substituents
  • Dimethylamino vs. Diethylamino: Dimethylamino (target compound) offers moderate lipophilicity, balancing solubility and cell permeability. Diethylamino (Compound 1) may enhance blood-brain barrier penetration but reduce aqueous solubility .
Aromatic Moieties
  • 4-Ethoxyphenyl vs. Piperazinyl groups (Compound 1) introduce basicity, favoring interactions with acidic residues in enzymes or receptors .
Ethanediamide vs. Naphthalimide Cores
  • Ethanediamide : A flexible linker that may allow conformational adaptability in binding.
  • Naphthalimide : A rigid planar structure optimized for DNA intercalation, as seen in amonafide derivatives .

Comparative Activity and Mechanisms

Compound Structural Features Reported Activity Reference
Target Compound Dimethylamino-furan, ethoxyphenyl Unknown (theorized DNA/protein binding) N/A
Compound 1 () Diethylamino, piperazinyl-methoxyphenyl Not specified (likely receptor-targeted)
Amonafide Derivatives Naphthalimide, dimethylaminoalkyl IC50 = 0.23–0.71 μM (anticancer)
Ranitidine Analogs Furan-dimethylamino, nitroacetamide H2 antagonism (gastric acid suppression)

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and an ethoxyphenyl group, which may influence its interaction with biological targets. The chemical structure can be represented as follows:

N 2 dimethylamino 2 furan 2 yl ethyl N 4 ethoxyphenyl ethanediamide\text{N 2 dimethylamino 2 furan 2 yl ethyl N 4 ethoxyphenyl ethanediamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating cell membrane penetration. The furan ring may participate in electrophilic reactions, which could lead to the modulation of enzyme activity or receptor binding.

Antitumor Activity

Research indicates that compounds with structural similarities to this compound exhibit antitumor properties. For instance, studies have shown that derivatives containing furan rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Antitumor Activities

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
This compoundVariousPotentially modulates enzyme activity

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that the compound may inhibit cell growth through apoptosis and necrosis pathways.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size when treated with this compound. The mechanism appears to involve both direct cytotoxicity and modulation of the immune response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the ethanediamide core in N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide?

  • Methodological Answer : The ethanediamide (oxamide) linkage can be synthesized via a two-step coupling strategy. First, activate the carboxylic acid precursor (e.g., using EDC/HOBt) to form an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine group. For example, demonstrates amide bond formation using EDC and DIPEA in DMF under inert conditions, yielding 45–57% product after silica gel chromatography . Ensure stoichiometric control to avoid oligomerization.

Q. How can the dimethylamino-furan moiety be introduced into the target compound?

  • Methodological Answer : Palladium-catalyzed C–H functionalization is effective for introducing dimethylamino groups. describes using Pd(PPh₃)₄ with NaOtBu and DMF as a dimethylamine source under N₂, achieving 72% yield for analogous structures. The furan ring can be pre-functionalized via bromination (e.g., NBS in CCl₄) before coupling .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., dimethylamino δ ~2.2 ppm, furan protons δ ~6.3–7.4 ppm) .
  • MS : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected m/z ~428.2).
  • HPLC-PDA : Purity assessment (≥95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethoxyphenyl group during functionalization?

  • Methodological Answer : The electron-donating ethoxy group (σₚ ~ -0.25) activates the phenyl ring toward electrophilic substitution but may sterically hinder para-substitution. Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity. Experimentally, nitration (HNO₃/H₂SO₄) at 0°C preferentially targets the ortho position relative to the ethoxy group, confirmed by NOESY correlations .

Q. What strategies mitigate byproduct formation during Pd-catalyzed amination of the furan ring?

  • Methodological Answer : Byproducts often arise from over-alkylation or ligand degradation. Key strategies:

  • Use bidentate ligands (e.g., Xantphos) to stabilize Pd intermediates and reduce side reactions .
  • Optimize reaction time (≤2 hours) and temperature (80°C) to prevent decomposition .
  • Monitor via TLC or inline IR spectroscopy for real-time reaction control.

Q. How does solvent polarity impact the stability of the dimethylamino-furan moiety under acidic conditions?

  • Methodological Answer : In polar aprotic solvents (DMF, DMSO), the dimethylamino group resists protonation (pKa ~9.5), maintaining solubility. In acidic aqueous media (pH <4), protonation leads to charge-induced aggregation. Stability studies (1H NMR in D₂O/CD₃OD, 25–60°C) show decomposition above pH 3, with furan ring hydrolysis as the primary degradation pathway .

Critical Analysis of Contradictions

  • and suggest high yields for Pd-catalyzed amination and amidation, but scalability may vary due to ligand costs (e.g., Pd(PPh₃)₄ vs. cheaper Pd(OAc)₂ with tailored ligands).
  • Stability data in conflicts with ranitidine analogs ( ), where furan rings degrade faster under UV light. Recommend photostability testing (ICH Q1B) for comprehensive profiling.

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